molecular formula C18H27BClNO2 B8187921 [1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride

[1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride

Cat. No.: B8187921
M. Wt: 335.7 g/mol
InChI Key: JLEOLELMRKIWOG-UHFFFAOYSA-N
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Description

[1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride is a chemical compound with the molecular formula C18H26BNO2.ClH. It is a boronic ester derivative that contains a benzyl group attached to a tetrahydropyridine ring, which is further substituted with a boronic acid group and a pinacol ester moiety. This compound is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Boronic Ester Formation: The compound can be synthesized by reacting 1-benzyl-1,2,5,6-tetrahydropyridine-3-boronic acid with pinacol in the presence of a suitable catalyst, such as a Lewis acid.

  • Hydrochloride Formation: The boronic ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as aldehydes or ketones.

  • Reduction: Reduction reactions can convert the boronic ester to other reduced forms, such as boronic acids or boronic alcohols.

  • Substitution: Substitution reactions can occur at the boronic ester group, leading to the formation of different boronic acid derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and TEMPO.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, and carboxylic acids.

  • Reduction Products: Boronic acids, boronic alcohols, and other reduced forms.

  • Substitution Products: Different boronic acid derivatives and other substituted compounds.

Scientific Research Applications

This compound is widely used in scientific research due to its versatility and unique chemical properties. Some of its applications include:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic esters and boronic acids.

  • Biology: The compound is employed in biochemical studies, such as enzyme inhibition assays and protein labeling.

  • Industry: It is used in the manufacturing of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which [1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride exerts its effects depends on the specific reaction or application

Molecular Targets and Pathways Involved:

  • Enzymes: The compound can interact with enzymes, such as proteases and kinases, to modulate their activity.

  • Proteins: It can bind to specific proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

  • 1-Benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound is structurally similar but has a different position of the boronic acid group.

  • Naphthalene-1-boronic acid pinacol ester: Another boronic ester derivative with a naphthalene ring instead of a tetrahydropyridine ring.

  • 1-Methylindole-5-boronic acid pinacol ester: A boronic ester derivative with an indole ring.

Uniqueness: [1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and biological processes. Its versatility and reactivity make it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO2.ClH/c1-17(2)18(3,4)22-19(21-17)16-11-8-12-20(14-16)13-15-9-6-5-7-10-15;/h5-7,9-11H,8,12-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEOLELMRKIWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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